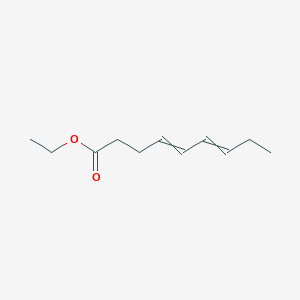

Ethyl (4Z,6E)-Nona-4,6-dienoate

Beschreibung

Ethyl (4Z,6E)-Nona-4,6-dienoate is an unsaturated ethyl ester characterized by a nine-carbon chain with conjugated double bonds at positions 4 (Z-configuration) and 6 (E-configuration). This article compares its structural and functional attributes with similar compounds, drawing on synthesis methodologies, substituent effects, and physicochemical properties documented in recent literature.

Eigenschaften

Molekularformel |

C11H18O2 |

|---|---|

Molekulargewicht |

182.26 g/mol |

IUPAC-Name |

ethyl nona-4,6-dienoate |

InChI |

InChI=1S/C11H18O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h5-8H,3-4,9-10H2,1-2H3 |

InChI-Schlüssel |

BEWOZTURZSORHA-UHFFFAOYSA-N |

Kanonische SMILES |

CCC=CC=CCCC(=O)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl (4Z,6E)-Nona-4,6-dienoate can be synthesized through several methods. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, which uses ethyl (E)- and (Z)-β-bromoacrylates . This method provides high stereoselectivity and yields the desired product with high purity.

Another method involves the use of Wittig olefination, which is a reaction between a phosphonium ylide and an aldehyde or ketone to form an alkene . This method is widely used for the synthesis of alkenes, including conjugated dienes like Ethyl (4Z,6E)-Nona-4,6-dienoate.

Industrial Production Methods

Industrial production of Ethyl (4Z,6E)-Nona-4,6-dienoate typically involves large-scale synthesis using the aforementioned methods. The use of palladium-catalyzed cross-coupling reactions is preferred due to its high efficiency and selectivity. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (4Z,6E)-Nona-4,6-dienoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated esters.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing double bonds.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions to form amides or other esters.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated esters. Substitution reactions can lead to the formation of various derivatives, such as amides or different esters.

Wissenschaftliche Forschungsanwendungen

Ethyl (4Z,6E)-Nona-4,6-dienoate is used in various scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

Biology: This compound is used in studies related to enzyme activity and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Ethyl (4Z,6E)-Nona-4,6-dienoate is used in the production of fragrances, flavors, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Ethyl (4Z,6E)-Nona-4,6-dienoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The molecular targets and pathways involved vary based on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

Ethyl Dienoates with Substituent Variations

Example Compounds :

- (S,2E,6E)-Ethyl 5-methyl-7-phenyl-5-vinylhepta-2,6-dienoate (13c)

- (S,2E,6E)-Ethyl 5-methyl-7-(p-tolyl)-5-vinylhepta-2,6-dienoate (13d)

Key Differences :

- Backbone Length: These analogs have a seven-carbon chain (hepta-2,6-dienoate) compared to the nine-carbon chain of the target compound.

- Substituents : The presence of methyl, vinyl, and aryl groups (phenyl, p-tolyl) introduces steric bulk and electronic effects. For instance, phenyl groups enhance stability via π-π interactions but reduce solubility in polar solvents .

- Synthesis: These compounds are synthesized via Pd-catalyzed cross-coupling of organozinc reagents with α,β-unsaturated esters, a method that could theoretically apply to the target compound with modified substrates .

Ethyl Trienoates with Extended Conjugation

Example Compounds :

- Ethyl (2E,4E,6E)-4,6-dimethyl-5,7-diphenyl-2,4,6-heptatrienoate (4ae)

- Ethyl (2E,4Z,6E)-4,5,6,7-tetraphenyl-2,4,6-heptatrienoate (4ac)

Key Differences :

- Conjugation: Trienoates feature three conjugated double bonds, enabling extended π-systems that enhance UV absorption and redox activity.

- Substituent Effects: Methyl and phenyl groups in 4ae/4ac increase molecular weight and rigidity, leading to higher melting points (e.g., 4ac is a yellow powder) compared to the likely liquid state of the non-substituted target compound .

Hydroxy- and Methoxyphenyl-Substituted Trienoates

Example Compounds :

Key Differences :

- Functional Groups : The hydroxyl and methoxyphenyl groups in 74/77 enable hydrogen bonding and antioxidant activity, as seen in curcumin hybrids. The target compound lacks these groups, suggesting divergent biological applications.

- Synthesis : Compound 74 is synthesized via a Michael addition-esterification cascade, highlighting the role of electron-withdrawing groups in facilitating nucleophilic attacks—a strategy less relevant to the target compound’s synthesis .

Shorter-Chain and Aromatic Ethyl Esters

Example Compounds :

Key Differences :

- Chain Length and Double Bonds: Ethyl octa-4,7-dienoate has a shorter carbon chain and non-conjugated double bonds, reducing stability and conjugation effects compared to the target compound.

- Aromatic vs. Aliphatic: Ethyl 3,4,5-trihydroxybenzoate is an aromatic ester with phenolic hydroxyl groups, making it susceptible to oxidation—a property absent in the aliphatic target compound .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.